N-(1-benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(1-Benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines triazole and pyrimidine rings, which are known for their biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with benzyl-substituted triazoles under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or ethanol are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-Benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-(1-Benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-(1-Benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the pyrimidine component.
1,2,4-Triazolo[1,5-a]pyrimidine: Contains the pyrimidine ring but lacks the benzyl-substituted triazole.
Benzyl-substituted triazoles: Various derivatives with different substituents on the triazole ring.
Uniqueness
N~2~-(1-Benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combined triazole and pyrimidine structure, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12N8O |
---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H12N8O/c24-13(12-18-15-16-7-4-8-23(15)20-12)19-14-17-10-22(21-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,19,21,24) |
InChI Key |
LWOBZPJYMCQQQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
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